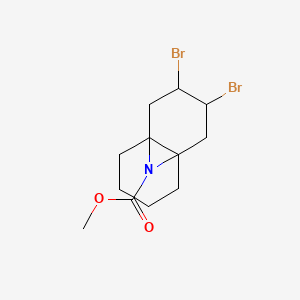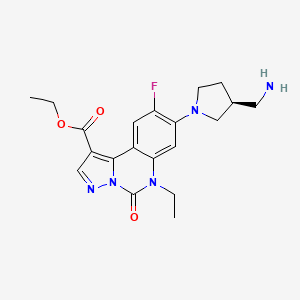
Uiaa-II-232
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic route for UIAA-II-232 involves the preparation of ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate . The reaction conditions and industrial production methods are not explicitly detailed in the available literature, but it is known that the compound is synthesized for research purposes and is available in various quantities .
Análisis De Reacciones Químicas
UIAA-II-232 primarily undergoes catalytic inhibition reactions with DNA gyrase . The compound does not have extensive documentation on other types of chemical reactions such as oxidation, reduction, or substitution. The major product formed from its primary reaction is the inhibited form of DNA gyrase, which prevents bacterial DNA replication .
Aplicaciones Científicas De Investigación
UIAA-II-232 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Its primary application is as a DNA gyrase inhibitor, making it valuable in studies related to bacterial DNA replication and cell cycle regulation . The compound is also used in drug development research to explore new antibacterial agents .
Mecanismo De Acción
UIAA-II-232 exerts its effects by inhibiting the catalytic activity of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils into DNA, which is essential for DNA replication and transcription in bacteria . By inhibiting this enzyme, this compound prevents the replication of bacterial DNA, thereby exerting its antibacterial effects .
Comparación Con Compuestos Similares
UIAA-II-232 is similar to other DNA gyrase inhibitors such as quinolones and fluoroquinolones . it is unique in its specific structure and potency, with an IC50 value of 3.5 µM . Other similar compounds include ciprofloxacin and levofloxacin, which also target DNA gyrase but have different chemical structures and potencies .
Propiedades
Fórmula molecular |
C20H24FN5O3 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
ethyl 8-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]-6-ethyl-9-fluoro-5-oxopyrazolo[1,5-c]quinazoline-1-carboxylate |
InChI |
InChI=1S/C20H24FN5O3/c1-3-25-16-8-17(24-6-5-12(9-22)11-24)15(21)7-13(16)18-14(19(27)29-4-2)10-23-26(18)20(25)28/h7-8,10,12H,3-6,9,11,22H2,1-2H3/t12-/m0/s1 |
Clave InChI |
PDGGIMSISIISSX-LBPRGKRZSA-N |
SMILES isomérico |
CCN1C2=CC(=C(C=C2C3=C(C=NN3C1=O)C(=O)OCC)F)N4CC[C@H](C4)CN |
SMILES canónico |
CCN1C2=CC(=C(C=C2C3=C(C=NN3C1=O)C(=O)OCC)F)N4CCC(C4)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
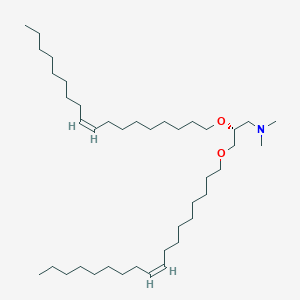
![N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide](/img/structure/B15073996.png)
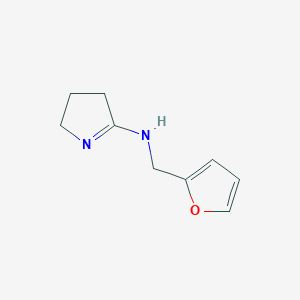
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)

![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
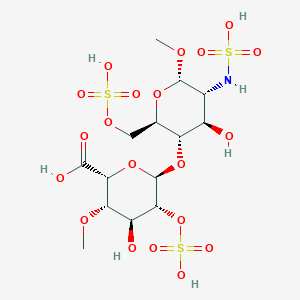
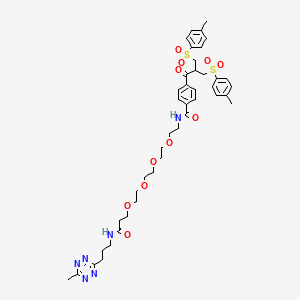

![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
